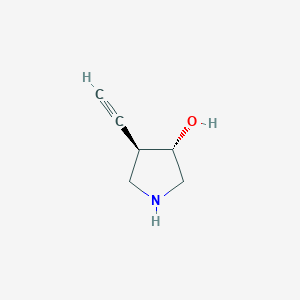
(3S,4R)-4-ethynylpyrrolidin-3-ol
Overview
Description
(3S,4R)-4-ethynylpyrrolidin-3-ol, also known as 4-ethynylpyrrolidin-3-ol or 4-EPRL, is an organic compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. 4-EPRL has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been investigated for its ability to act as a prodrug, meaning it can be used to deliver drugs to specific sites in the body.
Scientific Research Applications
1. Intercalating Nucleic Acids (INAs)
(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was used in the synthesis of intercalating nucleic acids (INAs). These INAs, when incorporated into oligodeoxynucleotides (ODN), caused slight destabilization in INA-DNA duplexes, while INA-RNA duplexes were strongly destabilized. This finding is significant in understanding the stability and behavior of DNA and RNA structures (Filichev & Pedersen, 2003).
2. Enantioselective Synthesis
The compound was utilized in the enantioselective synthesis of 4,4-difluoropyrrolidin-3-ol, a valuable building block in medicinal chemistry. This synthesis route included exploiting the chirality derived from l-(+)-tartaric acid, showcasing the compound's relevance in synthesizing structurally complex and stereochemically defined compounds (Si et al., 2016).
3. Synthesis of Novel Heterocycles
In a study focusing on the synthesis of novel heterocycles, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was used as a precursor for complex reactions leading to new molecular structures with potential applications in drug development and materials science (Murthy et al., 2017).
4. Purine Nucleoside Phosphorylase Inhibitors
Derivatives of (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol were synthesized and evaluated as inhibitors of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. These compounds showed potential as nanomolar competitive inhibitors of PNP, indicating their significance in medicinal chemistry and enzymology (Rejman et al., 2012).
5. Synthesis of Functionalized Pyrroles
The compound was instrumental in developing novel approaches for synthesizing functionalized pyrroles, important structures in organic and medicinal chemistry. This included the use of Pd-catalyzed oxidative heterocyclization-alkoxycarbonylation reactions (Gabriele et al., 2012).
6. Synthesis of Bioactive Molecules
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol was synthesized as an intermediate for various bioactive molecules, showcasing its role in the efficient and large-scale production of compounds with potential therapeutic applications (Kotian et al., 2005).
properties
IUPAC Name |
(3S,4R)-4-ethynylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-7-4-6(5)8/h1,5-8H,3-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELREDANOONPQ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1CNC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,4S)-4-fluoro-N-[3-(propan-2-yloxy)propyl]oxolan-3-amine](/img/structure/B1485594.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)
![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)
![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)
amino}propanenitrile](/img/structure/B1485605.png)
![trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485606.png)
![trans-2-{[2-(1H-pyrrol-1-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485607.png)
![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)